(-)-Nomifensine
Descripción
(-)-Nomifensine is a tetrahydroisoquinoline-class antidepressant with a unique pharmacological profile distinct from tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and other monoamine modulators . It acts as a potent dopamine (DAT) and norepinephrine (NET) reuptake inhibitor, with weaker effects on serotonin (SERT) uptake . This dual mechanism differentiates it from traditional antidepressants, contributing to its efficacy in treating depressive disorders while minimizing anticholinergic and cardiotoxic side effects associated with TCAs like imipramine and amitriptyline . However, it was withdrawn from clinical use in 1986 due to rare but severe immune-mediated hemolytic anemia, unrelated to its primary mechanism of action .
Propiedades
Número CAS |
89664-18-6 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |
Clave InChI |
XXPANQJNYNUNES-AWEZNQCLSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES isomérico |
CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES canónico |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacological Profile
(-)-Nomifensine is characterized by its unique mechanism of action, which involves the inhibition of norepinephrine and dopamine reuptake while exhibiting a weaker effect on serotonin uptake. This profile differentiates it from traditional antidepressants like tricyclics and monoamine oxidase inhibitors. The drug has demonstrated efficacy in treating major depressive disorders without the sedative effects commonly associated with other antidepressants .
Key Pharmacological Properties:
- Inhibition of neurotransmitter reuptake : Potent inhibitor of norepinephrine and dopamine reuptake .
- Minimal anticholinergic effects : Compared to tricyclic antidepressants, this compound has fewer peripheral side effects .
- Potential for use in ADHD : Studies have shown effectiveness in treating adult attention-deficit hyperactivity disorder (ADHD) .
Antidepressant Use
This compound was initially marketed as an antidepressant under the brand names Merital and Alival during the 1970s. Clinical trials indicated that it was effective at doses ranging from 50 to 225 mg per day . Its non-sedative nature made it an attractive option for patients who experience fatigue or sedation with other treatments.
Motivational Disorders
Research has indicated that this compound can reverse motivational deficits induced by tetrabenazine in animal models. This suggests its potential application in treating conditions characterized by motivational deficits, such as depression or certain neurodegenerative diseases .
Neuropharmacological Research
The compound has been utilized in studies examining dopamine release mechanisms related to addiction. Its ability to modulate dopaminergic activity makes it a valuable tool for understanding addiction pathways and developing potential treatments .
Oncology Applications
Recent studies have explored the potential of this compound in cancer treatment, particularly breast cancer. Research indicates that modified forms of this compound, created through ionizing radiation, may enhance its anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies showed that these modified compounds had a significantly increased apoptotic effect compared to the unmodified version .
Case Study: Breast Cancer Research
- Objective : To investigate the effects of ionizing radiation on this compound's efficacy against MCF-7 breast cancer cells.
- Findings : The modified compound (IR-NF) exhibited a higher rate of apoptosis (95%) compared to the original drug (34.2%), indicating enhanced therapeutic potential .
Safety and Side Effects
Despite its therapeutic potential, this compound was withdrawn from the market due to serious side effects, including risks of hemolytic anemia and psychological dependence at high doses . Monitoring for adverse effects remains critical in any future applications or research involving this compound.
Summary Table of Applications
Comparación Con Compuestos Similares
Comparative Pharmacological Profiles
Mechanistic Comparison with Tricyclic Antidepressants
(-)-Nomifensine shares efficacy with TCAs but diverges in receptor affinity and side-effect profiles:
| Parameter | This compound | Imipramine (TCA) | Amitriptyline (TCA) |
|---|---|---|---|
| DAT Inhibition | High (IC₅₀: ~10–50 nM) | Negligible | Negligible |
| NET Inhibition | High (IC₅₀: ~20–60 nM) | High (IC₅₀: ~30–80 nM) | Moderate |
| SERT Inhibition | Weak (IC₅₀: >1,000 nM) | Moderate (IC₅₀: ~100–200 nM) | High (IC₅₀: ~10–50 nM) |
| Anticholinergic Effects | Minimal | Severe | Severe |
| Cardiotoxicity | Low | High | High |
| Therapeutic Index | Favorable | Less favorable | Less favorable |
- Key Findings: this compound’s DAT/NET selectivity reduces sedation and anticholinergic effects compared to TCAs . Clinical trials demonstrated equivalent efficacy to imipramine in severe depression but with fewer dropouts due to side effects .
Comparison with Dopamine Reuptake Inhibitors
This compound’s DAT inhibition overlaps with psychostimulants (e.g., cocaine) and selective DAT blockers (e.g., GBR12909), but its behavioral and neurochemical effects differ:
| Compound | DAT Inhibition | NET Inhibition | Behavioral Effects | Abuse Potential |
|---|---|---|---|---|
| This compound | High | High | Antidepressant, mild motor activation | Low |
| Cocaine | High | Moderate | Euphoria, hyperactivity, addiction | High |
| GBR12909 | High | Low | Weak motor activation, limited reinforcement | Very low |
- Key Findings: this compound increases synaptic dopamine and norepinephrine without inducing euphoria, unlike cocaine . GBR12909, despite similar DAT affinity, shows weaker behavioral effects due to reduced stimulation of intraneuronal dopamine metabolism .
Comparison with Dual NET/DAT Inhibitors (Modern Agents)
Recent compounds like 8b and 21a mimic this compound’s dual NET/DAT inhibition but aim to improve safety:
| Parameter | This compound | Compound 8b | Compound 21a |
|---|---|---|---|
| NET/DAT Selectivity | 1:1 | 1:1.5 | 1:2 |
| SERT Inhibition | Negligible | Low | Low |
| Metabolic Stability | Moderate | High | High |
| hERG Liability | Moderate | Low | Low |
- Key Findings: Compound 8b replicates this compound’s efficacy in rodent forced-swim tests but with reduced cardiotoxicity . this compound’s legacy informs the development of safer dual reuptake inhibitors .
Pharmacokinetics and Bioavailability
This compound exhibits linear pharmacokinetics and high bioavailability:
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 90–100% (capsule vs. aqueous solution) | |
| Peak Plasma Time | 1–2 hours | |
| Half-life | 2–4 hours | |
| Dose Proportionality | Linear (25–200 mg) |
Neurochemical and Regional Specificity
This compound’s effects vary by brain region and synaptic domain:
- Striatum vs. Nucleus Accumbens (NAcc): In the NAcc, this compound preferentially enhances dopamine release in "slow" synaptic domains, prolonging dopamine signaling . In the striatum, it increases DAT’s apparent KM by 200%, compared to 500% in the NAcc, suggesting region-dependent potency .
Métodos De Preparación
Formation of the Isoquinoline Core
The Pictet-Spengler reaction is employed to construct the tetrahydroisoquinoline backbone. Ortho-nitrobenzaldehyde reacts with methylamine in aqueous solution to form a Schiff base intermediate. Key conditions include:
-
Mole ratio : 1:1.1–1.5 (aldehyde:methylamine)
-
Temperature : 0–40°C
-
Reaction time : 3–10 hours
This step yields N-(2-nitrobenzyl)methylamine with a reported purity of >95%.
Reduction and Cyclization
The Schiff base undergoes selective reduction using potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in methanol. Deuterated reagents may substitute hydrogen-based reductants for isotopic labeling. The reduction step achieves >90% conversion to N-(2-nitrobenzyl)methylamine hydrochloride , a critical intermediate.
Condensation with Bromoacetophenone
The final step involves condensation with bromoacetophenone in alkaline aqueous solution:
-
Mole ratio : 1:1–1.5 (intermediate:bromoacetophenone)
-
Temperature : 20–40°C
-
Reaction time : 4–8 hours
This yields racemic nomifensine with an average yield of 75–85%.
Chiral Resolution Techniques
Ion-Pair Chromatography
The enantiomers of racemic nomifensine are resolved using chiral counterions in high-performance liquid chromatography (HPLC):
| Parameter | Condition |
|---|---|
| Column | Supherisorb Silica 5 µm (250 mm × 3.6 mm) |
| Mobile Phase | Chloroform:methanol:water (100:3:0.15) |
| Chiral Counterion | (+)-Camphor-10-sulfonic acid (2 mM) |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
This method achieves a resolution factor (Rₛ) of 1.5–2.0, with (-)-nomifensine eluting first. The optical purity exceeds 99% enantiomeric excess (ee) after two purification cycles.
Triacetylcellulose-Based Liquid Chromatography
An alternative method utilizes triacetylcellulose as the stationary phase:
-
Solvent : Methanol/ethanol gradient
-
Column Temperature : 25°C
-
Load Capacity : 10 mg/g resin
This technique separates enantiomers with 98% ee in a single pass, though scalability remains challenging due to solvent consumption.
Preparative-Scale Enantioselective Synthesis
Recent advances employ asymmetric hydrogenation using Rhodium-(R)-BINAP catalysts to directly synthesize this compound:
-
Substrate : Prochiral ketone precursor
-
Pressure : 50 bar H₂
-
Temperature : 60°C
-
ee : 92–95%
This method bypasses resolution steps but requires rigorous catalyst optimization.
Industrial Production Considerations
Deuterated Variants
For isotopic labeling (e.g., nomifensine-d₃), deuterated methylamine (CD₃NH₂) is introduced during the Pictet-Spengler step. Industrial reactors maintain isotopic purity (>99.5%) via inert gas purging and solvent drying.
Yield Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 82% | 89% |
| Purity | 95% | 98% |
Analytical Validation
Purity Assessment
This compound batches are analyzed using chiral stationary phase HPLC and polarimetry:
| Method | Specification |
|---|---|
| Chiral HPLC | ≥99% ee |
| Specific Rotation | [α]₂₅ᴅ = -32° (c=1, EtOH) |
| Residual Solvents | <100 ppm |
Stability Studies
Lyophilized this compound maleate salt exhibits long-term stability under nitrogen atmosphere:
| Condition | Degradation After 24 Months |
|---|---|
| 25°C/60% RH | <0.5% |
| 40°C/75% RH | 1.2% |
Q & A
Q. How can researchers leverage computational tools to predict this compound's off-target interactions or toxicity profiles?
- Answer: Use QSAR (quantitative structure-activity relationship) models and machine learning platforms (e.g., DeepTox) for toxicity prediction. Perform molecular docking with PharmMapper or SwissTargetPrediction to identify off-targets. Validate experimentally via high-throughput screening assays .
Methodological Guidelines
- Data Analysis: Apply statistical frameworks (e.g., nonlinear regression for dose-response curves) and report uncertainties (e.g., SEM, 95% CI). Use tools like GraphPad Prism for reproducibility .
- Literature Review: Prioritize primary sources from PubMed, SciFinder, or Beilstein databases. Exclude non-peer-reviewed platforms (e.g., ) .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
